molecular formula C7H7BClNO4 B2658559 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid CAS No. 2225170-53-4

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid

Cat. No. B2658559
CAS RN: 2225170-53-4
M. Wt: 215.4
InChI Key: PYPCHEPNKZCWDM-UHFFFAOYSA-N
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Description

“2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid” is a chemical compound with the CAS Number: 2225170-53-4. It has a molecular weight of 215.4 and its IUPAC name is (2-chloro-6-(methoxycarbonyl)pyridin-4-yl)boronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 . This code provides a specific description of the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids and their derivatives, including “2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid”, are valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters, while not well developed, has been reported in the literature .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in Suzuki–Miyaura coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Ligand-free Palladium-catalyzed Suzuki Coupling

It is also used as a reagent in ligand-free palladium-catalyzed Suzuki coupling reactions . This reaction is performed under microwave irradiation .

Preparation of HIV-1 Protease Inhibitors

This compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are potential cancer therapeutics .

Synthesis of PDK1 and Protein Kinase CK2 Inhibitors

It is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .

Synthesis of Borinic Acid Derivatives

This compound is used in the synthesis of borinic acid derivatives . Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Synthesis of Fluorescent Borinic Acid

It is used in the synthesis of fluorescent borinic acid, a ratiometric sensor for H2O2 .

Protodeboronation in Total Synthesis

The protodeboronation of pinacol boronic esters, which can be derived from this compound, has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Synthesis of Methylene-bridged Diarylborinic Acid

It is used in the synthesis of methylene-bridged diarylborinic acid . This compound has been used for catalysis .

Future Directions

The future directions of research involving “2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of these compounds in the synthesis of new pharmaceuticals and materials could be explored.

properties

IUPAC Name

(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCHEPNKZCWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid

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